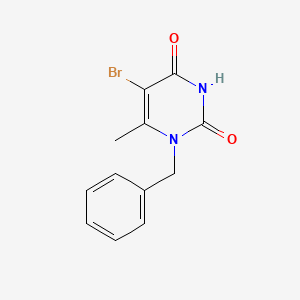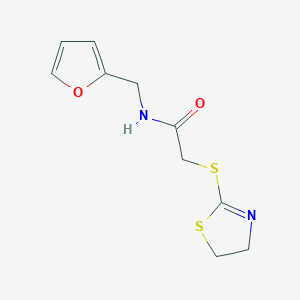
N-(4-isopropoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-isopropoxyphenyl)butanamide and its derivatives involves a series of reactions starting with substituted anilines reacting with 4-chlorobutanoyl chloride in an aqueous basic medium. This reaction forms various electrophiles, which are then coupled with 1-[(E)-3-phenyl-2-propenyl]piperazine in a polar aprotic medium to achieve the targeted compounds. The synthesized compounds are characterized using proton-nuclear magnetic resonance (1H NMR), carbon-nuclear magnetic resonance (13C NMR), Infra-Red (IR) spectral data, and CHN analysis (Raza et al., 2019).
Molecular Structure Analysis
The molecular structure of N-(4-isopropoxyphenyl)butanamide derivatives is confirmed through various spectroscopic techniques, including 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry. These techniques validate the chemical structure and provide insights into the compound's molecular arrangement and stability (Wang & Tang, 2009).
Chemical Reactions and Properties
The reactivity of N-(4-isopropoxyphenyl)butanamide derivatives towards various biological targets is studied through in vitro and in vivo approaches. These compounds exhibit significant inhibitory activity against enzymes like mushroom tyrosinase, showcasing their potential in depigmentation and other therapeutic applications. The synthesis route and biological activity evaluation highlight the chemical reactivity and properties of these compounds (Raza et al., 2019).
Safety and Hazards
The safety and hazards associated with “N-(4-isopropoxyphenyl)butanamide” are not explicitly mentioned in the available resources. However, like all chemicals, it should be handled with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling and storage guidelines .
Orientations Futures
The future directions for the study of “N-(4-isopropoxyphenyl)butanamide” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the importance of amides in biochemistry and materials science, this compound could be of interest in various research fields .
Propriétés
IUPAC Name |
N-(4-propan-2-yloxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-5-13(15)14-11-6-8-12(9-7-11)16-10(2)3/h6-10H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQUWIMFFJXMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-pyridinyl(1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-3-piperidinyl)methanone](/img/structure/B5668006.png)

![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]azetidin-3-ol](/img/structure/B5668046.png)

![ethyl 5-methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5668058.png)
![2,6-di-tert-butyl-4-[3-oxo-3-(1-piperazinyl)propyl]phenol](/img/structure/B5668065.png)
![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B5668070.png)
![N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5668075.png)
![1-[5-({(1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]non-6-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5668079.png)
![4-benzyl-1-[(4-methoxyphenoxy)acetyl]piperidine](/img/structure/B5668088.png)
![N-methyl-1-phenyl-1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B5668092.png)
![(4S)-1-cyclohexyl-N-ethyl-4-{[(3-fluorophenyl)acetyl]amino}-L-prolinamide](/img/structure/B5668102.png)
![(1S*,5R*)-6-(3-fluoro-4-methoxybenzoyl)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5668108.png)
![N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5668109.png)